molecular formula C12H20Cl2N2O B3248439 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1864073-10-8

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B3248439
CAS No.: 1864073-10-8
M. Wt: 279.20
InChI Key: KFESXNHNZYBFIT-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is known for its applications in various scientific research fields due to its unique chemical structure, which includes a morpholine ring and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride typically involves the reaction of 2-bromoethylamine hydrobromide with 2-(morpholin-4-yl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • 2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}ethan-1-amine

Uniqueness

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride is unique due to the presence of both a morpholine ring and a phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields and makes it a valuable compound for the synthesis of novel chemical entities .

Properties

IUPAC Name

2-(2-morpholin-4-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14;;/h1-4H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFESXNHNZYBFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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